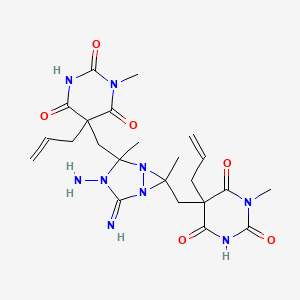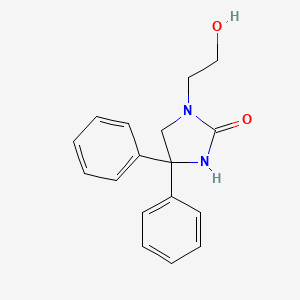
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester is an organic compound that belongs to the class of phosphate esters. These compounds are characterized by the presence of a phosphoric acid moiety esterified with an alcohol. Phosphate esters are significant in various biochemical processes and industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester can be synthesized through the esterification of phosphoric acid with 4-cyanophenol and methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid esters often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphoric acid, substituted esters, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Plays a role in biochemical studies involving phosphate esters and their interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphoric acid, mono(4-cyanophenyl) monomethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active phosphoric acid moiety, which can then participate in further biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, mono(4-cyanophenyl) monomethyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, mono(4-nitrophenyl) monomethyl ester
- Phosphoric acid, mono(4-methoxyphenyl) monomethyl ester
- Phosphoric acid, mono(4-chlorophenyl) monomethyl ester
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their chemical reactivity and applications. The presence of the cyano group in this compound imparts unique electronic properties, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
31328-16-2 |
|---|---|
Molekularformel |
C8H8NO4P |
Molekulargewicht |
213.13 g/mol |
IUPAC-Name |
(4-cyanophenyl) methyl hydrogen phosphate |
InChI |
InChI=1S/C8H8NO4P/c1-12-14(10,11)13-8-4-2-7(6-9)3-5-8/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
BQHATANCQFIKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(O)OC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


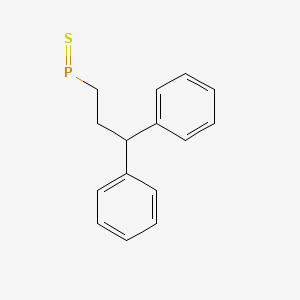
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

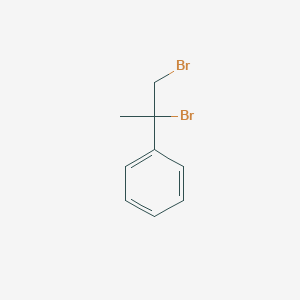
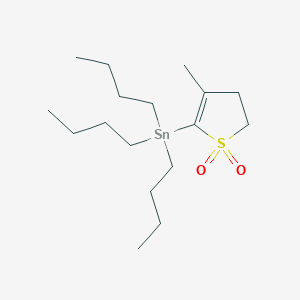


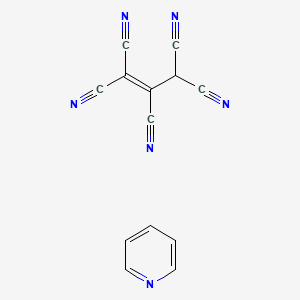
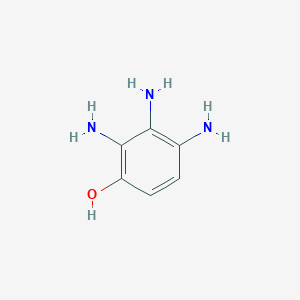

![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
